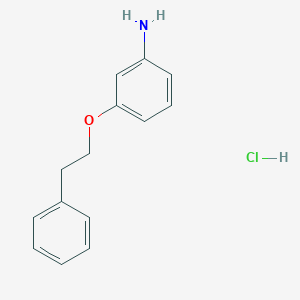

3-(Phenethyloxy)aniline hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-(Phenethyloxy)aniline hydrochloride typically involves the reaction of 3-aminophenol with phenethyl bromide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction

Analyse Des Réactions Chimiques

3-(Phenethyloxy)aniline hydrochloride can undergo various chemical reactions, including:

Applications De Recherche Scientifique

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

3-(Phenethyloxy)aniline hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new chemical entities. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic chemistry.

Proteomics Research

In biological research, this compound is employed to study protein interactions and functions. Its ability to modify protein structures can aid in understanding biochemical pathways and identifying potential drug targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Preliminary studies have shown that it may inhibit inflammatory pathways, suggesting its potential as a candidate for developing new anti-inflammatory agents. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokine levels when treated with this compound.

Analgesic Effects

The analgesic properties of this compound have also been explored. Animal model studies indicate that the compound may effectively modulate pain pathways, leading to reduced pain perception compared to untreated controls.

Study on Anti-inflammatory Activity

A study conducted on various aromatic amines, including this compound, demonstrated its potential to reduce inflammation markers in vitro. The methodology involved treating cell cultures with varying concentrations of the compound, resulting in a dose-dependent reduction in cytokine levels compared to control groups.

Analgesic Activity Assessment

Another research initiative focused on assessing the analgesic properties of this compound using animal models. The procedure involved administering the compound prior to inducing pain responses, with findings indicating a notable reduction in pain perception among treated subjects compared to untreated controls.

Safety and Handling Considerations

Due to limited information on the safety profile of this compound, it is advisable to handle it with caution. General safety measures applicable to aromatic amines should be observed, including wearing appropriate protective gear and conducting experiments in well-ventilated areas.

Mécanisme D'action

The mechanism of action of 3-(Phenethyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The phenethyloxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . Detailed studies on its exact molecular targets and pathways are still ongoing.

Comparaison Avec Des Composés Similaires

3-(Phenethyloxy)aniline hydrochloride can be compared with other similar compounds, such as:

3-Phenethoxyaniline: Similar in structure but without the hydrochloride salt form.

3-(2-Phenylethoxy)aniline: Another structural variant with slight differences in the positioning of functional groups.

[3-(2-Phenylethoxy)phenyl]amine hydrochloride: A closely related compound with similar chemical properties.

These compounds share similar chemical properties but may differ in their reactivity, solubility, and applications, highlighting the uniqueness of this compound in specific research contexts .

Activité Biologique

3-(Phenethyloxy)aniline hydrochloride, with the chemical formula C₁₄H₁₆ClNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparisons with similar compounds.

- Molecular Weight : Approximately 243.74 g/mol

- Structure : The compound features a phenethyloxy group attached to an aniline structure, existing as a hydrochloride salt which enhances its solubility in water.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realms of anti-inflammatory and analgesic properties. Its ability to interact with biological systems suggests potential therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies have indicated that this compound may inhibit inflammatory pathways, making it a candidate for further pharmacological studies aimed at developing new anti-inflammatory agents.

- Analgesic Properties : The analgesic activity has been explored, suggesting that it may be effective in pain management by modulating pain pathways in the body.

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its interactions with biological targets may involve modulation of neurotransmitter systems or inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds that exhibit similar structural characteristics.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Phenethyloxy)aniline | C₁₄H₁₅NO | Substituted at para position |

| 2-(Phenethyloxy)aniline | C₁₄H₁₅NO | Substituted at ortho position |

| 3-(Benzyloxy)aniline | C₁₄H₁₅NO | Contains a benzyloxy group |

The distinct substitution pattern on the aniline ring significantly influences both the chemical reactivity and biological activity of these compounds. The phenethyloxy group enhances lipophilicity, potentially affecting absorption and distribution within biological systems.

Study on Anti-inflammatory Activity

A study conducted on various aromatic amines, including this compound, demonstrated its potential to reduce inflammation markers in vitro. The results indicated a significant decrease in cytokine levels when treated with this compound compared to control groups. Further details include:

- Methodology : Cell cultures were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in pro-inflammatory cytokines was observed.

Analgesic Activity Assessment

Another research initiative focused on the analgesic properties of this compound. The study utilized animal models to assess pain response:

- Procedure : The compound was administered prior to inducing pain responses.

- Findings : There was a notable reduction in pain perception among treated subjects compared to untreated controls.

Safety and Handling Considerations

Due to limited information on the safety profile of this compound, it is advisable to handle this compound with caution. General safety measures applicable to aromatic amines should be observed, including wearing appropriate protective gear and conducting experiments in well-ventilated areas.

Propriétés

IUPAC Name |

3-(2-phenylethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMNJRBKWVFPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586392 | |

| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17399-24-5 | |

| Record name | 17399-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.